molecular formula C18H11F3N4O B2550127 5-(3-phenyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 1239483-83-0

5-(3-phenyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B2550127
CAS No.: 1239483-83-0
M. Wt: 356.308
InChI Key: MXQSZNNUUSERRI-UHFFFAOYSA-N
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Description

5-(3-Phenyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3-phenylpyrazole moiety at position 5 and a 3-(trifluoromethyl)phenyl group at position 2. The trifluoromethyl group enhances metabolic stability and lipophilicity, which are critical for pharmacokinetic properties . Its structural complexity necessitates advanced synthetic strategies, often involving cyclization reactions and catalytic amination (e.g., iridium-catalyzed methods) .

Properties

IUPAC Name

5-(3-phenyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N4O/c19-18(20,21)13-8-4-7-12(9-13)16-22-17(26-25-16)15-10-14(23-24-15)11-5-2-1-3-6-11/h1-10H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQSZNNUUSERRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for 1,2,4-Oxadiazole Core Formation

The 1,2,4-oxadiazole ring system is typically constructed via cyclization reactions between amidoximes and activated carboxylic acid derivatives. For the target compound, the 3-[3-(trifluoromethyl)phenyl] substituent is introduced during this stage.

Amidoxime Intermediate Preparation

The synthesis begins with the preparation of 3-[3-(trifluoromethyl)phenyl]amidoxime. This involves reacting 3-(trifluoromethyl)benzonitrile with hydroxylamine hydrochloride in a mixed ethanol/water solvent system under reflux (4–6 hours). The reaction is catalyzed by sodium hydroxide, yielding the amidoxime intermediate with >80% efficiency.

Cyclization with Activated Carboxylic Acid Derivatives

The amidoxime undergoes heterocyclization with a carboxylic acid derivative to form the 1,2,4-oxadiazole ring. Two primary approaches have been documented:

Acyl Chloride Method

Reaction with 3-phenyl-1H-pyrazole-5-carbonyl chloride in toluene at 110–120°C for 6–8 hours produces the oxadiazole core. Tributylamine is often added to scavenge HCl, improving yields to 55–65%.

Coupling Agent-Assisted Synthesis

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as an activating agent, the amidoxime reacts with 3-phenyl-1H-pyrazole-5-carboxylic acid in dichloromethane at room temperature. This method achieves comparable yields (58–62%) but reduces side product formation.

Functionalization of the Pyrazole Moiety

The 3-phenyl-1H-pyrazol-5-yl group is introduced either prior to or after oxadiazole ring formation, depending on the synthetic strategy.

Preformed Pyrazole Approach

Ethyl 3-phenyl-1H-pyrazole-5-carboxylate is hydrolyzed to the carboxylic acid using 6M HCl in ethanol (reflux, 4 hours). Subsequent coupling with the amidoxime intermediate via the acyl chloride method (Section 1.2.1) completes the synthesis.

Post-Cyclization Modification

An alternative route involves installing the pyrazole group after oxadiazole formation:

  • Mitsunobu Reaction : The hydroxyl group of 5-hydroxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole reacts with triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF with 3-phenyl-1H-pyrazol-5-ol (0°C to room temperature, 12 hours).
  • Nucleophilic Aromatic Substitution : Using K₂CO₃ as base in acetonitrile, 5-chloro-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole undergoes substitution with 3-phenyl-1H-pyrazole-5-thiol at 80°C for 6 hours.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Parameter Optimal Value Yield Impact Source
Cyclization Temperature 110–120°C +15%
Solvent for Amidoxime Ethanol/Water (5:1 v/v) +20%
Coupling Agent EDC vs. DCC ±5%
Reaction Time 6–8 hours Prevents decomposition

Microwave-assisted synthesis reduces reaction times to 30–45 minutes while maintaining yields at 50–55%. Purification via recrystallization from ethanol/water (3:1) achieves >95% purity by HPLC.

Spectroscopic Characterization

¹H NMR Analysis (400 MHz, CDCl₃)

  • δ 8.03–7.97 (m, 4H, aromatic protons from trifluoromethylphenyl)
  • δ 7.46–7.42 (m, 2H, pyrazole ring protons)
  • δ 7.21–7.16 (m, 2H, phenyl group protons)
  • Singlet at δ 4.74 (2H, –CH₂– linker in some synthetic routes)

¹³C NMR Data (101 MHz, CDCl₃)

  • 122.5 ppm (q, J = 270 Hz, CF₃)
  • 168.4 ppm (C=N of oxadiazole)
  • 149.2 ppm (C-O of oxadiazole)

IR Spectroscopy

  • Strong absorption at 1653 cm⁻¹ (C=N stretch)
  • 1724 cm⁻¹ (C=O from ester intermediates)
  • 1162 cm⁻¹ (C-F vibration)

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing formation of 1,3,4-oxadiazole isomers is minimized by:

  • Using excess acyl chlorides (1.5 equiv)
  • Maintaining reaction pH >10 with K₂CO₃

Purification Difficulties

The compound’s high lipophilicity (XLogP3 = 4.3) complicates column chromatography. Preferred methods include:

  • Recrystallization from ethanol/ethyl acetate (1:2)
  • Preparative TLC with hexane/ethyl acetate (3:1)

Scale-Up Limitations

Batch sizes >100 g show yield drops due to exothermic cyclization. Solutions include:

  • Slow reagent addition over 2 hours
  • Jacketed reactors maintaining 110±2°C

Alternative Synthetic Pathways

Huisgen Cycloaddition Approach

Copper(I)-catalyzed azide-alkyne cycloaddition between 3-azido-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole and 3-phenyl-1H-pyrazol-5-yl acetylene provides moderate yields (40–45%) but excellent regiocontrol.

Photochemical Synthesis

UV irradiation (254 nm) of 3-nitro-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole in the presence of 3-phenyl-1H-pyrazole generates the target compound via radical intermediates, though yields remain low (28–32%).

Industrial Production Considerations

For kilogram-scale synthesis, a three-step process proves most cost-effective:

  • Amidoxime Formation : Continuous flow reactor (residence time 45 min, 80°C)
  • Cyclization : Tubular reactor with static mixing elements (120°C, 2 MPa)
  • Crystallization : Anti-solvent addition using microfluidics for particle size control

This approach reduces production costs by 37% compared to batch methods while achieving 99.2% purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-phenyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(3-phenyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-(3-phenyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Table 1: Structural Comparisons of 1,2,4-Oxadiazole Derivatives

Compound Name / ID Key Structural Differences Bioactivity / Application Reference(s)
Target Compound 5-(3-Phenyl-1H-pyrazol-5-yl); 3-(3-(trifluoromethyl)phenyl) Not explicitly stated; inferred potential for receptor modulation or antiviral activity
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole Cyclopropyl substituent on pyrazole; 4-(trifluoromethyl)phenyl at position 3 Unknown; structural analog likely synthesized for SAR studies
SEW2871 (5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole) Thienyl group at position 5; dual trifluoromethyl groups S1P1 receptor agonist; studied for immunomodulatory and anti-inflammatory effects
Pleconaril (3-[3,5-dimethyl-4-((3-(3-methyl-5-isoxazolyl)propyl)phenyl]-5-(trifluoromethyl)-1,2,4-oxadiazole) Isoxazolylpropyl and dimethylphenyl substituents Antiviral (anti-picornaviral); inhibits viral uncoating by binding capsid proteins
Borane Complex 57 (5-(quinuclidin-3-ylmethyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole) Quinuclidinylmethyl group at position 5 α7 Nicotinic acetylcholine receptor modulator; potential CNS applications

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physicochemical Comparisons

Compound Name / ID Molecular Weight LogP (Predicted) Key Pharmacological Findings Notes on Stability/Solubility
Target Compound 387.3 (calc.) ~3.5 No direct data; analogs suggest receptor binding or antiviral potential High lipophilicity due to trifluoromethyl group
SEW2871 451.3 (calc.) ~4.2 EC₅₀ = 13.9 nM for S1P1 agonism; superior selectivity over S1P3 receptors Enhanced metabolic stability via trifluoromethyl
Pleconaril 430.4 3.8 (exp.) IC₅₀ = 0.01–0.1 μM against picornaviruses; clinical use limited by drug resistance Moderate aqueous solubility; metabolized via CYP3A4
Borane Complex 57 395.3 (calc.) ~2.8 47% yield; moderate activity in α7 nAChR assays Polar quinuclidinyl group improves aqueous solubility

Key Observations

Trifluoromethyl Impact : The 3-(trifluoromethyl)phenyl group in the target compound and analogs like SEW2871 enhances metabolic stability and membrane permeability, critical for CNS-targeted drugs .

Heterocyclic Variations : Substitution of pyrazole (e.g., cyclopropyl in ) or oxadiazole (e.g., thienyl in SEW2871) alters receptor selectivity and potency .

Synthetic Challenges : Lower yields in borane complexes (e.g., 47% for Compound 57 ) highlight difficulties in sterically hindered reactions.

Biological Activity

The compound 5-(3-phenyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound is characterized by the following structural formula:

C17H14F3N3O\text{C}_{17}\text{H}_{14}\text{F}_3\text{N}_3\text{O}

This structure includes a pyrazole moiety and a trifluoromethyl phenyl group, which are critical for its biological activity.

Biological Activity Overview

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives in various therapeutic areas, particularly in oncology. The compound under discussion has shown promising results against several cancer cell lines.

Anticancer Activity

A series of in vitro studies evaluated the cytotoxic effects of the compound on various cancer cell lines. The findings are summarized in Table 1 below:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.63Induction of apoptosis via p53 activation
A549 (Lung Cancer)2.78Inhibition of cell proliferation
U-937 (Leukemia)1.50Apoptotic pathway activation

Table 1: Cytotoxic effects of this compound on various cancer cell lines.

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Flow cytometry assays revealed that treatment with the compound leads to increased levels of cleaved caspase-3 and p53 expression in MCF-7 cells, indicating that it activates apoptotic pathways effectively .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly enhances the biological potency of oxadiazole derivatives. Studies suggest that this group increases lipophilicity and alters electronic properties, which can improve binding affinity to biological targets .

Comparative Analysis

A comparative study with other oxadiazole derivatives showed that modifications in the phenyl ring can drastically affect anticancer activity. For instance:

Compound IC50 (µM) Comments
Doxorubicin0.12Standard reference for comparison
Compound A (similar structure)10.00Less potent than the target compound
Compound B (without trifluoromethyl)25.00Significant decrease in activity

Table 2: Comparison of IC50 values for various compounds against MCF-7 cell line.

Case Studies

A notable case study involved the evaluation of this compound's efficacy in vivo using xenograft models. The results indicated a marked reduction in tumor size compared to controls treated with saline or standard chemotherapy agents. Histological analyses confirmed increased apoptosis within tumor tissues treated with the compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(3-phenyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole?

  • Methodology : The synthesis typically involves cyclization reactions of hydrazides with nitrile oxides or acyl chlorides. For example:

  • Step 1 : React 3-phenyl-1H-pyrazole-5-carboxylic acid hydrazide with 3-(trifluoromethyl)benzoyl chloride.
  • Step 2 : Cyclize the intermediate under reflux in a polar aprotic solvent (e.g., DMF) with catalytic base (e.g., K₂CO₃) .
  • Key Conditions : Temperature (80–120°C), reaction time (6–12 hrs), and inert atmosphere (N₂/Ar) to prevent oxidation .
    • Purification : Flash column chromatography (SiO₂, hexane/ethyl acetate gradient) yields >90% purity .

Q. How is the compound structurally characterized to confirm purity and identity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and trifluoromethyl group integrity .
  • HRMS : Validates molecular formula (e.g., C₁₉H₁₂F₃N₅O) .
  • IR Spectroscopy : Detects oxadiazole ring vibrations (~1,250 cm⁻¹) and pyrazole N–H stretches (~3,400 cm⁻¹) .
    • Purity Criteria : ≥95% by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What preliminary biological activities have been reported for this compound?

  • Anticancer Activity : IC₅₀ values of 2–10 µM against glioblastoma (LN229) and breast cancer (T47D) cell lines via apoptosis induction .
  • Antimicrobial Screening : Moderate inhibition of S. aureus (MIC = 32 µg/mL) and C. albicans (MIC = 64 µg/mL) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on phenyl/pyrazole rings) influence biological activity?

  • SAR Insights :

Substituent Position Effect on Activity Reference
TrifluoromethylPhenyl (meta)↑ Lipophilicity, ↑ receptor binding
Chloro (thiophene)Oxadiazole (5-)↑ Apoptosis in colorectal cancer
Methoxy (phenyl)Para↓ Metabolic stability
  • Design Strategy : Electron-withdrawing groups (e.g., CF₃) enhance target affinity, while bulky substituents reduce solubility .

Q. What mechanisms underlie the compound’s apoptosis-inducing effects in cancer cells?

  • Proposed Pathways :

  • G₁ Cell Cycle Arrest : Observed in T47D cells via flow cytometry, followed by caspase-3/7 activation .
  • Target Identification : Photoaffinity labeling identified TIP47 (IGF II receptor binding protein) as a molecular target .
    • Contradictions : Inactive in certain cell lines (e.g., lung cancer A549), suggesting tissue-specific target expression .

Q. How can discrepancies in biological activity across studies be resolved?

  • Experimental Design :

  • Dose Optimization : Test a broader concentration range (0.1–100 µM) to account for varying IC₅₀ thresholds .
  • Target Profiling : Use siRNA knockdown to validate TIP47 dependency in responsive vs. non-responsive cell lines .
  • Metabolic Stability Assays : Evaluate cytochrome P450 interactions to rule out rapid inactivation .

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

  • Model Selection :

  • MX-1 Xenograft (Mice) : Tumor volume reduction by 50% at 10 mg/kg (oral, QD) .
  • PK Parameters : High bioavailability (F = 65%) but short half-life (t₁/₂ = 2.1 hrs) necessitates prodrug development .
    • Analytical Validation : LC-MS/MS for plasma quantification (LLOQ = 1 ng/mL) .

Methodological Considerations

  • Synthetic Challenges :

    • Side Reactions : Competing 1,3,4-oxadiazole formation mitigated by using Cs₂CO₃ instead of NaH .
    • Scale-Up : Batch reactors (≥100 g) require controlled exothermic conditions to prevent decomposition .
  • Data Interpretation :

    • NMR Artifacts : Trifluoromethyl groups cause splitting in ¹H NMR; use ¹⁹F-decoupled experiments .
    • Bioactivity False Positives : Rule out aggregation-induced inhibition via dynamic light scattering (DLS) .

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